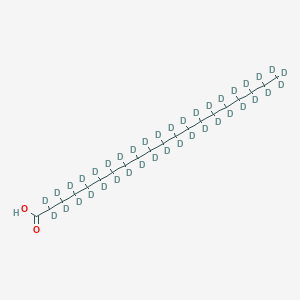

Eicosanoic-D39 acid

Übersicht

Beschreibung

Eicosanoic-D39 acid, also known as Eicosanoic acid, is a product in the category of SIL Fatty Acids and Esters . It has a linear formula of CD3 (CD2)18COOH . It is a structural component of membrane phospholipids in cells .

Synthesis Analysis

Eicosanoids are synthesized from 20-carbon polyunsaturated fatty acids (PUFAs) through enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These include cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) . Eicosanoids are not stored but are promptly synthesized de novo after cell activation .

Molecular Structure Analysis

The molecular structure of Eicosanoic-D39 acid is represented by the linear formula CD3 (CD2)18COOH . The molecular weight is 351.77 .

Chemical Reactions Analysis

Eicosanoids, including Eicosanoic-D39 acid, are involved in various physiological processes such as tissue homeostasis, pain, host defense, and inflammation . They play a critical role in the regulation of inflammation in the blood and the vessel .

Wissenschaftliche Forschungsanwendungen

Application in Sum Frequency Generation Spectroscopy

Eicosanoic-D39 acid (deuterated eicosanoic acid) has been utilized in the field of spectroscopy, particularly in sum frequency generation (SFG) vibrational spectroscopy. Adhikari et al. (2019) employed deuterated eicosanoic acid (d39 EA) to deduce the orientation of terminal methyl groups in self-assembled monolayers (SAMs) at air-liquid interfaces. The study demonstrated the feasibility of orientational analysis of molecular groups at low concentrations using SFG spectroscopy, highlighting the significance of eicosanoic-D39 acid in enhancing signal-to-noise ratios for accurate spectroscopic analysis (Adhikari et al., 2019).

Role in Eicosanoid Synthesis and Cancer Research

Eicosanoids, derived from eicosanoic acid, play a crucial role in various physiological processes and have been studied in the context of cancer research. Attiga et al. (2000) investigated how eicosanoid synthesis inhibitors affect human prostate tumor cell invasiveness. This study highlighted the pivotal role of eicosanoids, derived from eicosanoic acid, in modulating tumor cell interactions and proposed the potential use of these inhibitors in prostate cancer therapy (Attiga et al., 2000).

Analysis of Crystal Modifications

Eicosanoic acid, including its isotopically labeled forms like eicosanoic-D39, has been studied for its polymorphic characteristics. Moreno et al. (2007) examined the polymorphism of even saturated carboxylic acids, including eicosanoic acid. Their research, involving calorimetric measurements and X-ray powder diffraction, provides insights into the crystal structures and phase behavior of eicosanoic acid, which is essential for understanding its properties and applications in materials science (Moreno et al., 2007).

Implications in Molecular Interaction Studies

Research involving eicosanoic-D39 acid has implications in understanding molecular interactions and biochemical processes. Studies like that of Khare et al. (2010), investigating the functions of specific residues in human vesicular acetylcholine transporter, often involve similar long-chain fatty acids to deduce molecular interactions and structure-function relationships (Khare et al., 2010).

Wirkmechanismus

Target of Action

Eicosanoic-D39 acid is a derivative of arachidonic acid, a polyunsaturated fatty acid . The primary targets of Eicosanoic-D39 acid are likely to be similar to those of arachidonic acid and its derivatives, which include various enzymes involved in the eicosanoid pathways .

Mode of Action

It can be inferred that, like other eicosanoids, eicosanoic-d39 acid interacts with its targets, such as cyclooxygenases, lipoxygenases, and cytochrome p450 enzymes, to produce various bioactive lipids .

Biochemical Pathways

Eicosanoic-D39 acid is involved in the eicosanoid metabolic pathways, specifically the lipoxygenase branches . These pathways lead to the synthesis of various bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Result of Action

Eicosanoids, in general, are known to play roles in numerous biological processes, including homeostasis of blood pressure and blood flow, pain perception, cell survival, initiation and resolution of inflammation, and progression of various disease states .

Safety and Hazards

Zukünftige Richtungen

Eicosanoids, including Eicosanoic-D39 acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . Several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation . This has led to renewed interest in targeting this pathway . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-BKDZISOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104967 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eicosanoic-D39 acid | |

CAS RN |

39756-32-6 | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39756-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)